Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt
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Overview
Description
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its applications in veterinary medicine and as a feed additive. This compound is characterized by the presence of an arsanilic acid moiety linked to a carbamoylethyl group, forming a sodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(2-carbamoylethyl)-, sodium salt typically involves the reaction of arsanilic acid with a carbamoylating agent. One common method is the reaction of arsanilic acid with ethyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, typically at room temperature, to form the desired sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsanilic acid moiety to arsine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the arsanilic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted arsanilic acid derivatives.
Scientific Research Applications
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Used in the production of veterinary pharmaceuticals and as a feed additive to promote growth in livestock.
Mechanism of Action
The mechanism of action of arsanilic acid, N-(2-carbamoylethyl)-, sodium salt involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent. The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid: The parent compound, used in similar applications.
Roxarsone: Another organoarsenic compound used as a feed additive.
Nitarsone: Used in veterinary medicine for similar purposes.
Uniqueness
Arsanilic acid, N-(2-carbamoylethyl)-, sodium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. Its carbamoylethyl group enhances its solubility and reactivity compared to other organoarsenic compounds. This makes it particularly useful in applications where enhanced solubility and reactivity are desired.
Properties
CAS No. |
64046-97-5 |
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Molecular Formula |
C9H12AsN2NaO4 |
Molecular Weight |
310.11 g/mol |
IUPAC Name |
sodium;[4-[(3-amino-3-oxopropyl)amino]phenyl]-hydroxyarsinate |
InChI |
InChI=1S/C9H13AsN2O4.Na/c11-9(13)5-6-12-8-3-1-7(2-4-8)10(14,15)16;/h1-4,12H,5-6H2,(H2,11,13)(H2,14,15,16);/q;+1/p-1 |
InChI Key |
RHGFGXKTHYTLPF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)N)[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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